Analgesic Efficacy of Emorfazone (5-Morpholino Derivative) Versus Aminopyrine in Mouse Phenylquinone Writhing Assay
The 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone derivative (emorfazone, M73101) demonstrates superior analgesic activity compared to the established analgesic aminopyrine in the mouse phenylquinone writhing test [1]. This in vivo head-to-head comparison provides quantitative evidence for the potency of the 5-morpholinyl pyridazinone scaffold [2].
| Evidence Dimension | Analgesic activity in vivo |
|---|---|
| Target Compound Data | Emorfazone (M73101) ED50 = 0.17 mg/kg (oral administration) |
| Comparator Or Baseline | Aminopyrine ED50 = 0.23 mg/kg (oral administration) |
| Quantified Difference | Approximately 1.35-fold more potent; M73101 is more potent than all tested anti-inflammatory drugs except aminopyrine |
| Conditions | Mouse phenylquinone writhing test; oral administration |
Why This Matters
This potency advantage supports prioritization of 5-morpholinyl pyridazinone-based lead series in analgesic drug discovery programs.
- [1] Takaya M, Sato M, Terashima K, et al. Pharmacological investigations of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M 73101), a new analgesic and anti-inflammatory drug. Nihon Yakurigaku Zasshi. 1978;74(4):487-496. View Source
- [2] Sato M, Takaya M, Terashima K, et al. [Pharmacological studies of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M73101). (1). Analgesic activity]. Nihon Yakurigaku Zasshi. 1978;74(2):223-234. View Source
